molecular formula C11H16O3 B13842511 4-(tert-Butyl)-6-methoxybenzene-1,3-diol

4-(tert-Butyl)-6-methoxybenzene-1,3-diol

Cat. No.: B13842511
M. Wt: 196.24 g/mol
InChI Key: WAFKWVLXEIQLEY-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-6-methoxybenzene-1,3-diol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a methoxy group attached to a benzene ring, along with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst. This reaction results in the formation of tert-butylphenol, which can then be further modified to introduce the methoxy and hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-6-methoxybenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-(tert-Butyl)-6-methoxybenzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-6-methoxybenzene-1,3-diol involves its ability to stabilize free radicals. The conjugated aromatic ring of the compound can sequester free radicals, preventing further free radical reactions. This antioxidant property is crucial in its applications as a stabilizer and inhibitor .

Comparison with Similar Compounds

Uniqueness: 4-(tert-Butyl)-6-methoxybenzene-1,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to act as both a stabilizer and an antioxidant makes it valuable in multiple applications.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-tert-butyl-6-methoxybenzene-1,3-diol

InChI

InChI=1S/C11H16O3/c1-11(2,3)7-5-10(14-4)9(13)6-8(7)12/h5-6,12-13H,1-4H3

InChI Key

WAFKWVLXEIQLEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)O)OC

Origin of Product

United States

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